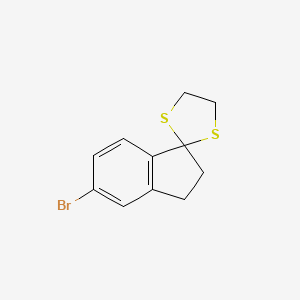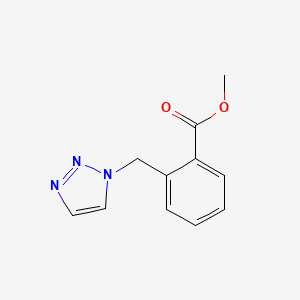![molecular formula C26H29Cl2N4PS B13778685 1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] CAS No. 6945-64-8](/img/structure/B13778685.png)
1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired compound .
Analyse Chemischer Reaktionen
1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylphosphorothioyl group to a phosphine or phosphine oxide.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] involves its interaction with molecular targets such as enzymes and receptors. The phenylphosphorothioyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperazine moieties can interact with receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] can be compared with other similar compounds, such as:
1,1’-Methylenebis[4-(3-chlorophenyl)piperazine]: This compound has a methylene bridge instead of a phenylphosphorothioyl group, leading to different chemical properties and applications.
1,4-Bis(3-chlorophenyl)piperazine: Lacks the phosphorothioyl group, making it less reactive in certain chemical reactions.
Eigenschaften
CAS-Nummer |
6945-64-8 |
|---|---|
Molekularformel |
C26H29Cl2N4PS |
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
bis[4-(3-chlorophenyl)piperazin-1-yl]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H29Cl2N4PS/c27-22-6-4-8-24(20-22)29-12-16-31(17-13-29)33(34,26-10-2-1-3-11-26)32-18-14-30(15-19-32)25-9-5-7-23(28)21-25/h1-11,20-21H,12-19H2 |
InChI-Schlüssel |
XGCUOTVFQNLWKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)P(=S)(C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


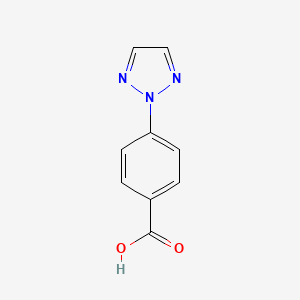

![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
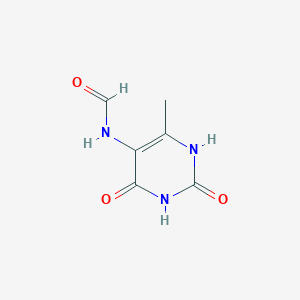
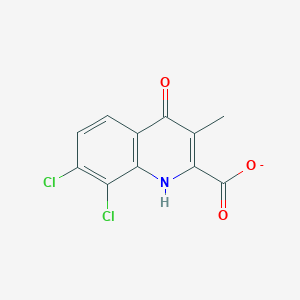
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
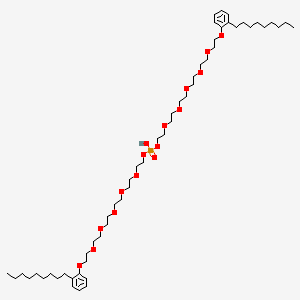

![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
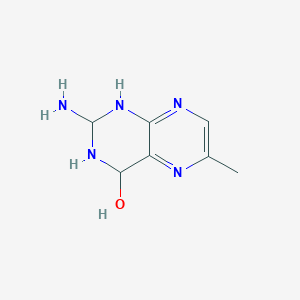
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)

